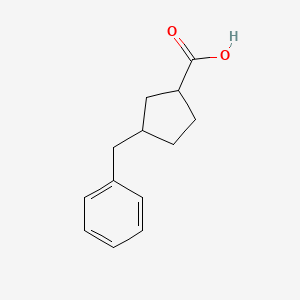

3-Benzylcyclopentane-1-carboxylicacid

説明

Significance of Cyclopentanecarboxylic Acid Scaffolds in Molecular Design

The cyclopentane (B165970) framework is a prevalent feature in a multitude of biologically active natural products and synthetic molecules. Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition and interaction with biological targets. The incorporation of a cyclopentanecarboxylic acid scaffold can impart favorable physicochemical properties to a molecule, such as improved metabolic stability and bioavailability. nih.gov

In medicinal chemistry, these scaffolds are utilized to create bioisosteres of other cyclic or acyclic structures, aiming to enhance potency, selectivity, and pharmacokinetic profiles of drug candidates. chemicalbook.com The constrained yet adaptable nature of the cyclopentane ring allows for the exploration of diverse chemical space, facilitating the design of ligands for a wide range of biological targets, including enzymes and receptors.

Research Context of 3-Benzylcyclopentane-1-carboxylic acid as a Representative Cyclic Acid

3-Benzylcyclopentane-1-carboxylic acid serves as an exemplary model for understanding the synthesis and reactivity of substituted cyclopentanecarboxylic acids. Its structure, featuring both an aromatic benzyl (B1604629) group and a reactive carboxylic acid moiety on a cyclopentane core, presents interesting synthetic challenges and opportunities. evitachem.com The presence of stereocenters in this molecule also makes it a valuable target for the development of asymmetric synthetic methodologies.

The synthesis of 3-benzylcyclopentane-1-carboxylic acid can be achieved through various routes, each with its own set of advantages and limitations. These methods often involve key organic reactions such as alkylation, cycloaddition, and functional group interconversions. A comparative overview of common synthetic approaches is presented in the table below.

Table 1: Synthetic Approaches to 3-Benzylcyclopentane-1-carboxylic acid

| Starting Material | Key Reactions | Reagents and Conditions | Reported Yield | Reference |

|---|

Overview of Current Research Trajectories Involving Substituted Cyclopentanecarboxylic Acids

Contemporary research on substituted cyclopentanecarboxylic acids is vibrant and multifaceted. A significant area of focus is the development of novel synthetic methods that offer greater efficiency, selectivity, and sustainability. Of particular note is the recent progress in transition metal-catalyzed C-H functionalization reactions. nih.gov These methods allow for the direct introduction of functional groups onto the cyclopentane ring, bypassing the need for pre-functionalized starting materials and thus streamlining synthetic routes. nih.gov

Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed to arylate and alkylate cyclopentanecarboxylic acid derivatives with high levels of regio- and stereocontrol. researchgate.net These advancements are paving the way for the rapid generation of diverse libraries of cyclopentane-based compounds for high-throughput screening in drug discovery and materials science.

Another active area of investigation involves the use of cyclopentanecarboxylic acids as chiral building blocks in asymmetric synthesis. The development of enantioselective routes to substituted cyclopentanecarboxylic acids is crucial for the synthesis of single-enantiomer drugs and other chiral materials.

Interdisciplinary Relevance in Chemical Synthesis and Mechanistic Studies

The study of cyclopentanecarboxylic acid derivatives extends beyond synthetic methodology and has significant implications for other scientific fields. In chemical biology, these compounds are used as probes to investigate biological processes and to validate new drug targets. The rigidified scaffold of a cyclopentane ring can help in understanding the specific conformational requirements for binding to a biological receptor.

Furthermore, the reactions involving cyclopentanecarboxylic acids serve as important platforms for fundamental mechanistic studies. Investigating the stereochemical outcomes and reaction kinetics of transformations on the cyclopentane ring provides valuable insights into reaction mechanisms, such as the nature of transition states and the influence of conformational effects. researchgate.netnih.gov For example, mechanistic studies of palladium-catalyzed C-H activation on cyclopentanecarboxylic acid substrates are helping to elucidate the intricate details of these powerful transformations, guiding the design of more efficient and selective catalysts. researchgate.net

The interdisciplinary nature of this research is further highlighted by the application of computational chemistry to predict the reactivity and properties of these molecules, accelerating the discovery of new compounds with desired functionalities.

Structure

3D Structure

特性

分子式 |

C13H16O2 |

|---|---|

分子量 |

204.26 g/mol |

IUPAC名 |

3-benzylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C13H16O2/c14-13(15)12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) |

InChIキー |

OGRRXILDCADFLB-UHFFFAOYSA-N |

正規SMILES |

C1CC(CC1CC2=CC=CC=C2)C(=O)O |

製品の起源 |

United States |

Chemical Transformations and Derivatization Strategies of 3 Benzylcyclopentane 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxyl group (-COOH) is the primary site of reactivity, readily undergoing transformations typical of carboxylic acids, such as esterification, amide bond formation, and conversion to more reactive acyl derivatives.

Esterification is a fundamental derivatization strategy for carboxylic acids, often employed to modify solubility, serve as a protective group, or create precursors for further reactions. For 3-Benzylcyclopentane-1-carboxylic acid, several established methods are applicable.

The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This is an equilibrium-driven process, and using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. For instance, reacting 3-Benzylcyclopentane-1-carboxylic acid with methanol (B129727) and a catalytic amount of sulfuric acid would yield methyl 3-benzylcyclopentane-1-carboxylate.

Alternative methods that avoid strong acidic conditions include reaction with alkyl halides. The carboxylate anion, formed by treating the acid with a base like sodium bicarbonate, can act as a nucleophile to displace a halide from an alkyl halide, such as benzyl (B1604629) bromide, to form the corresponding benzyl ester. Furthermore, various coupling reagents can facilitate esterification under mild conditions.

Table 1: Representative Esterification Methods for 3-Benzylcyclopentane-1-carboxylic acid

| Method | Reagents | Conditions | Product Example |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal | Ethyl 3-benzylcyclopentane-1-carboxylate |

| Alkylation of Carboxylate | Base (e.g., NaHCO₃), Alkyl Halide (e.g., Benzyl Bromide) | Room temperature in a polar aprotic solvent (e.g., DMF) | Benzyl 3-benzylcyclopentane-1-carboxylate |

DCC: Dicyclohexylcarbodiimide (B1669883), EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966), DMAP: 4-Dimethylaminopyridine

The formation of an amide bond is one of the most significant reactions of carboxylic acids, central to peptide synthesis and the creation of numerous pharmaceuticals and materials. This transformation can be achieved by reacting 3-Benzylcyclopentane-1-carboxylic acid with a primary or secondary amine.

Direct reaction with an amine requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt, which can be impractical for sensitive substrates. Consequently, the use of coupling reagents is the preferred approach. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization if chiral centers are present. Borate esters, such as B(OCH₂CF₃)₃, have also been reported as effective reagents for direct amidation under relatively mild conditions.

The general procedure involves mixing the carboxylic acid, an amine, and the coupling reagent in an appropriate solvent. For example, reacting 3-Benzylcyclopentane-1-carboxylic acid with benzylamine (B48309) using EDCI and HOBt in dichloromethane (B109758) would yield N-benzyl-3-benzylcyclopentane-1-carboxamide.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Typical Conditions | Byproducts |

|---|---|---|---|

| Carbodiimides | DCC, EDCI | Room temperature, CH₂Cl₂ or DMF | Substituted urea (B33335) (e.g., DCU) |

| Phosphonium Salts | BOP, PyBOP | Room temperature, with a base (e.g., DIPEA) | Hexamethylphosphoramide |

| Uronium/Guanidinium Salts | HBTU, HATU | Room temperature, with a base (e.g., DIPEA) | Tetramethylurea |

DIPEA: N,N-Diisopropylethylamine

To enhance the electrophilicity of the carboxyl group, 3-Benzylcyclopentane-1-carboxylic acid can be converted into more reactive derivatives like acid chlorides and anhydrides. These intermediates are not typically isolated but are used in situ for subsequent reactions, such as the formation of esters and amides under very mild conditions.

Acid chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies purification. Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is also highly effective and proceeds under mild conditions.

Symmetrical anhydrides can be formed through the dehydration of two molecules of the carboxylic acid, often by heating with a dehydrating agent like acetic anhydride (B1165640). Mixed anhydrides are also synthetically useful and can be generated using various reagents.

Table 3: Reagents for the Synthesis of 3-Benzylcyclopentane-1-carbonyl chloride

| Reagent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, neat or in an inert solvent | SO₂(g), HCl(g) | Common and cost-effective |

| Oxalyl Chloride ((COCl)₂) | Room temperature, with catalytic DMF in CH₂Cl₂ | CO(g), CO₂(g), HCl(g) | Milder conditions, volatile byproducts |

Chemical derivatization is a crucial technique in analytical chemistry to enhance the detectability and separation of analytes. Carboxylic acids like 3-Benzylcyclopentane-1-carboxylic acid can be challenging to analyze directly via methods like gas chromatography (GC) due to their low volatility and high polarity, or via liquid chromatography (LC) with UV detection if they lack a strong chromophore.

To overcome these issues, the carboxylic acid group is often converted into an ester or an amide derivative.

For Gas Chromatography (GC-MS): Esterification to form methyl or other volatile esters significantly improves thermal stability and volatility, allowing for analysis by GC.

For Liquid Chromatography (LC-UV/Fluorescence): Derivatization with a reagent containing a chromophore or fluorophore allows for sensitive detection. For example, converting the acid to a benzyl ester or an amide with a UV-active amine introduces a strong chromophore, enhancing detection by UV-Vis spectrophotometry. Reagents like phenylisothiocyanate can be used to derivatize molecules for HPLC analysis.

These derivatization reactions typically follow the standard esterification or amidation procedures outlined previously, tailored for small-scale analytical work.

Transformations Involving the Cyclopentane (B165970) Ring

Stereochemical Inversion and Epimerization Studies

The stereochemical configuration of 3-benzylcyclopentane-1-carboxylic acid is a critical determinant of its biological activity and physical properties. The two stereocenters at positions 1 and 3 of the cyclopentane ring give rise to two pairs of enantiomers: (1R,3R) and (1S,3S) (trans isomers), and (1R,3S) and (1S,3R) (cis isomers). The ability to control and interconvert these stereoisomers through stereochemical inversion and epimerization is of paramount importance in asymmetric synthesis and drug discovery.

While specific studies detailing the epimerization of 3-benzylcyclopentane-1-carboxylic acid are not extensively documented in publicly available literature, valuable insights can be drawn from analogous cyclopentane systems. For instance, studies on 2-aminocyclopentanecarboxylic acid have shown that epimerization at the carbon atom alpha to the carboxylic acid can be achieved under basic conditions. nih.gov Treatment of a mixture of diastereomers of an amino ester with sodium ethoxide in ethanol (B145695) led to a significant shift in the diastereomeric ratio, favoring the thermodynamically more stable trans-isomer. nih.gov This suggests that the C1 position of 3-benzylcyclopentane-1-carboxylic acid could potentially undergo epimerization via enolate formation under basic conditions, allowing for the conversion of a less stable cis isomer to a more stable trans isomer.

The stereochemical stability of the C3 position, which bears the benzyl group, is generally higher. Inversion at this center would require more forcing conditions and is less commonly observed. The relative stereochemistry of the substituents on the cyclopentane ring significantly influences its conformational preferences, with the trans isomers generally being thermodynamically more stable due to reduced steric interactions between the substituents.

Table 1: Potential Epimerization Conditions for 3-Substituted Cyclopentane-1-carboxylic Acids (Analogous Systems)

| Condition | Reagent | Solvent | Temperature | Outcome |

| Basic | Sodium Ethoxide | Ethanol | 30-35 °C | Epimerization at C1, favoring the trans isomer nih.gov |

Modifications at the Benzyl Moiety

The benzyl group of 3-benzylcyclopentane-1-carboxylic acid provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. These modifications can be broadly categorized into reactions occurring on the aromatic phenyl ring and those at the benzylic carbon.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. The cyclopentylmethyl substituent acts as a weak activating group and an ortho-, para-director, influencing the regioselectivity of the substitution. Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation.

Nitration: The introduction of a nitro group (-NO2) onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction typically yields a mixture of ortho- and para-substituted products. The nitro group can subsequently be reduced to an amino group, providing a versatile intermediate for further functionalization.

Halogenation: The direct bromination or chlorination of the phenyl ring can be accomplished using bromine or chlorine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3). As with nitration, a mixture of ortho- and para-isomers is generally expected.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring. Friedel-Crafts acylation, which involves reacting the arene with an acyl chloride or anhydride in the presence of a Lewis acid, is generally preferred over alkylation due to its tendency to avoid polyalkylation and carbocation rearrangements. The resulting aryl ketone can be a valuable synthetic intermediate.

Table 2: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Products |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitrobenzyl derivatives |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromobenzyl derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acylbenzyl derivatives |

Benzylic Functionalization and Oxidation Reactions

The benzylic carbon atom, being adjacent to the phenyl ring, exhibits enhanced reactivity, particularly towards radical and oxidative transformations.

Benzylic Halogenation: The benzylic position can be selectively halogenated, typically brominated, using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. This reaction proceeds via a free radical mechanism, with the stability of the intermediate benzylic radical favoring substitution at this position. The resulting benzylic halide is a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Benzylic Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group (ketone) or, under more vigorous conditions, to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For the conversion to a ketone, reagents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) under controlled conditions can be used. More aggressive oxidation with hot, concentrated potassium permanganate would likely lead to cleavage of the C-C bond and formation of benzoic acid.

Table 3: Common Benzylic Functionalization and Oxidation Reactions

| Reaction | Reagents | Product Functional Group |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Bromide |

| Benzylic Oxidation (to Ketone) | CrO₃, Pyridine | Ketone |

| Benzylic Oxidation (to Carboxylic Acid) | Hot, concentrated KMnO₄ | Carboxylic Acid (via cleavage) |

Advanced Spectroscopic and Structural Characterization of 3 Benzylcyclopentane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-benzylcyclopentane-1-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its structure and stereochemistry.

The ¹H NMR spectrum of 3-benzylcyclopentane-1-carboxylic acid offers a wealth of information regarding the number of distinct proton environments, their multiplicity, and their relative spatial arrangement. The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, usually between 10 and 13 ppm. princeton.edulibretexts.org This significant downfield shift is a consequence of deshielding due to the electronegative oxygen atoms and hydrogen bonding. libretexts.org

The protons of the benzyl (B1604629) group give rise to characteristic signals in the aromatic region, typically between 7.1 and 7.3 ppm. The protons on the cyclopentane (B165970) ring and the benzylic methylene (B1212753) protons appear in the more upfield region. The benzylic protons (C₆H₅CH₂ –) are expected to appear as a doublet, due to coupling with the adjacent methine proton on the cyclopentane ring, likely in the range of 2.5-2.8 ppm.

The protons on the cyclopentane ring itself will present a complex pattern of overlapping multiplets between approximately 1.5 and 3.0 ppm. The methine proton at the C1 position (bearing the carboxylic acid) is expected to be deshielded and resonate around 2.5-3.0 ppm. libretexts.org The stereochemical relationship between the benzyl and carboxylic acid groups (cis or trans) significantly influences the chemical shifts and coupling constants of the cyclopentane ring protons. In general, protons on the same face of the ring as a bulky substituent will experience different shielding effects than those on the opposite face. The coupling constants between adjacent protons on the cyclopentane ring can provide insight into the dihedral angles and thus the preferred conformation of the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Benzylcyclopentane-1-carboxylic acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

| Aromatic (C₆H₅ -) | 7.1 - 7.3 | multiplet |

| Benzylic (-CH₂ -Ph) | 2.5 - 2.8 | doublet |

| Cyclopentane (-CH -COOH) | 2.5 - 3.0 | multiplet |

| Cyclopentane (-CH -CH₂Ph) | 2.0 - 2.5 | multiplet |

Note: These are predicted values and may vary based on solvent and stereochemistry.

The ¹³C NMR spectrum provides a direct map of the carbon framework of 3-benzylcyclopentane-1-carboxylic acid. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing in the range of 175-185 ppm. princeton.edupressbooks.pub The aromatic carbons of the benzyl group will produce a set of signals between 125 and 140 ppm. The quaternary aromatic carbon attached to the cyclopentane ring will be found at the lower end of this range.

The carbons of the cyclopentane ring and the benzylic methylene carbon will resonate in the upfield region of the spectrum. The benzylic carbon is expected around 40-45 ppm. The carbons of the cyclopentane ring will appear between 25 and 50 ppm, with the C1 carbon (attached to the carboxylic acid) and the C3 carbon (attached to the benzyl group) being the most downfield of the ring carbons due to the deshielding effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Benzylcyclopentane-1-carboxylic acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C OOH) | 175 - 185 |

| Aromatic (Quaternary) | 138 - 142 |

| Aromatic (-C H=) | 125 - 130 |

| Cyclopentane (-C H-COOH) | 45 - 50 |

| Benzylic (-C H₂-Ph) | 40 - 45 |

| Cyclopentane (-C H-CH₂Ph) | 35 - 40 |

Note: These are predicted values and may vary based on solvent and stereochemistry.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity within the cyclopentane ring by showing correlations between adjacent protons. It would also show the coupling between the benzylic protons and the methine proton at C3 of the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached. This allows for the unambiguous assignment of the carbons in the cyclopentane ring and the benzylic methylene group.

Vibrational Spectroscopy

The FT-IR spectrum of 3-benzylcyclopentane-1-carboxylic acid is dominated by the characteristic absorptions of the carboxylic acid group. A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.org Superimposed on this broad band are the C-H stretching vibrations of the cyclopentane and benzyl groups, which typically appear between 2850 and 3000 cm⁻¹.

The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a very strong and sharp absorption band, typically in the range of 1700-1725 cm⁻¹ for a saturated carboxylic acid dimer. libretexts.org The C-O stretching and O-H bending vibrations of the carboxylic acid group will also be present in the fingerprint region of the spectrum, usually between 1210-1320 cm⁻¹ and 920-950 cm⁻¹ respectively. The aromatic C=C stretching vibrations of the benzyl group will appear as a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Frequencies for 3-Benzylcyclopentane-1-carboxylic acid

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 | Strong, very broad |

| Aromatic/Aliphatic | C-H stretch | 2850 - 3000 | Medium to strong |

| Carbonyl (Carboxylic Acid) | C=O stretch (dimer) | 1700 - 1725 | Strong, sharp |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to weak |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While the O-H stretching vibration is typically weak in the Raman spectrum, the C=O stretching vibration of the carboxylic acid will be present, although generally weaker than in the FT-IR spectrum. A key feature in the Raman spectrum of carboxylic acids is a band around 1650 cm⁻¹, which is often attributed to the dimerized form. ias.ac.in

The aromatic ring of the benzyl group will give rise to strong signals in the Raman spectrum. The aromatic C=C stretching vibrations will be observed in the 1580-1620 cm⁻¹ region, and the characteristic ring-breathing vibration will appear as a sharp and intense band around 1000 cm⁻¹. The C-H stretching vibrations of both the aromatic and aliphatic portions of the molecule will also be visible in the 2800-3100 cm⁻¹ region. The vibrations of the cyclopentane ring skeleton are also expected in the fingerprint region.

Table 4: Characteristic Raman Shifts for 3-Benzylcyclopentane-1-carboxylic acid

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic/Aliphatic | C-H stretch | 2800 - 3100 | Strong |

| Carbonyl (Carboxylic Acid) | C=O stretch (dimer) | ~1650 | Medium |

| Aromatic | C=C stretch | 1580 - 1620 | Strong |

| Aromatic | Ring breathing | ~1000 | Strong, sharp |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. The chromophores present in 3-Benzylcyclopentane-1-carboxylic acid are the benzene (B151609) ring of the benzyl group and the carbonyl group (C=O) of the carboxylic acid.

The benzene ring is the dominant chromophore and is expected to exhibit characteristic absorptions due to π → π* transitions. The carboxylic acid group also contributes to the UV spectrum, primarily through a weak n → π* transition and a more intense π → π* transition at a shorter wavelength. libretexts.orgmasterorganicchemistry.com Molecules with conjugated pi systems generally have smaller energy gaps for π → π* transitions, resulting in absorption at longer wavelengths. libretexts.org

The electronic transitions for 3-Benzylcyclopentane-1-carboxylic acid are influenced by these two main functional groups. The isolated carboxylic acid typically absorbs around 210 nm, which is often difficult to observe with standard spectrophotometers. libretexts.org The benzyl group, a monosubstituted benzene ring, will display absorptions characteristic of the aromatic system. The interaction between these groups is minimal due to the insulating cyclopentane ring, meaning their spectral properties are largely additive.

| Chromophore | Transition Type | Approximate λmax (nm) | Description |

|---|---|---|---|

| Benzene Ring | π → π* (E2-band) | ~204 | A strong absorption characteristic of the aromatic π system. |

| Benzene Ring | π → π* (B-band) | ~255-265 | A weaker, structured absorption band due to symmetry-forbidden transitions in the aromatic ring. |

| Carboxylic Acid (C=O) | n → π | ~270-300 | A weak absorption resulting from the excitation of a non-bonding electron on the oxygen to an anti-bonding π orbital. masterorganicchemistry.com |

| Carboxylic Acid (C=O) | π → π* | ~210 | A strong absorption that may overlap with the aromatic E2-band. libretexts.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 3-Benzylcyclopentane-1-carboxylic acid (Molecular Formula: C₁₃H₁₆O₂, Molecular Weight: 204.26 g/mol ), electron ionization (EI) would lead to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions. chemsrc.com

The fragmentation pattern is predictable based on the structure, which contains a stable benzyl group, a cyclopentane ring, and a carboxylic acid functional group. The molecular ion peak is expected at m/z 204. Energetically unstable molecular ions break into smaller pieces, including a positive ion and an uncharged free radical; only the charged particles are detected. chemguide.co.uk

Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.orgmiamioh.edu The presence of the benzyl group makes the cleavage of the C-C bond between the cyclopentane ring and the benzyl methylene group highly favorable. This fragmentation would lead to the formation of the very stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl-containing compounds. Another significant fragment would correspond to the cyclopentane carboxylic acid cation at m/z 113, resulting from the loss of a benzyl radical. Further fragmentation of the cyclopentane ring could also occur. docbrown.info

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₃H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 187 | [C₁₃H₁₅O]⁺ | Loss of •OH (M-17) |

| 159 | [C₁₂H₁₅]⁺ | Loss of •COOH (M-45) |

| 113 | [C₆H₉O₂]⁺ | Loss of benzyl radical (•C₇H₇) |

| 91 | [C₇H₇]⁺ | Formation of tropylium ion (often the base peak) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While no specific published crystal structure for 3-Benzylcyclopentane-1-carboxylic acid was identified, this technique would be invaluable for its complete structural elucidation if a suitable single crystal could be grown.

This method would provide precise data on bond lengths, bond angles, and torsion angles, confirming the conformation of the cyclopentane ring (e.g., envelope or twist conformation). Crucially, for chiral molecules like 3-Benzylcyclopentane-1-carboxylic acid, X-ray crystallography can unambiguously determine the absolute stereochemistry of its stereocenters.

Furthermore, the analysis would reveal the solid-state packing of the molecules. For carboxylic acids, a common and significant feature is the formation of hydrogen-bonded dimers, where two molecules are linked via hydrogen bonds between their carboxyl groups. researchgate.net X-ray crystallography would confirm the presence and geometry of such intermolecular interactions, which govern the compound's macroscopic properties, including its melting point. evitachem.com This technique remains the gold standard for providing definitive stereochemical and conformational assignments for complex organic molecules.

Theoretical and Computational Chemistry Studies of 3 Benzylcyclopentane 1 Carboxylic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the properties of molecular systems. DFT, especially with hybrid functionals like B3LYP, has become a standard for its balance of accuracy and computational efficiency in studying organic molecules. dntb.gov.uaresearchgate.net These methods are employed to determine the molecule's most stable three-dimensional arrangement and to probe its electronic landscape.

The first step in most computational studies is geometry optimization, a process that locates the minimum energy structure of a molecule. For 3-Benzylcyclopentane-1-carboxylic acid, this process is complicated by its conformational flexibility. The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, most commonly the "envelope" and "twist" forms. lmaleidykla.lt Furthermore, the benzyl (B1604629) and carboxylic acid substituents can exist in different spatial orientations (axial vs. equatorial-like positions), and the carboxylic acid group itself has two main planar conformations: syn and anti, referring to the orientation of the acidic proton relative to the carbonyl group. nih.gov

A thorough conformational analysis would involve optimizing the geometry of all possible stereoisomers (cis and trans) and their respective conformers to identify the global minimum energy structure. The relative energies of these conformers determine their population at a given temperature. Theoretical studies on similar cyclopentane carboxylic acids have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. researchgate.net

Table 1: Hypothetical Relative Energies of 3-Benzylcyclopentane-1-carboxylic acid Conformers This table is for illustrative purposes to show typical data from such a study.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| cis, equatorial-benzyl, syn-acid | DFT/B3LYP/6-311+G(d,p) | 0.00 |

| cis, axial-benzyl, syn-acid | DFT/B3LYP/6-311+G(d,p) | 1.85 |

| trans, equatorial-benzyl, syn-acid | DFT/B3LYP/6-311+G(d,p) | 0.45 |

| trans, axial-benzyl, syn-acid | DFT/B3LYP/6-311+G(d,p) | 2.50 |

Understanding the electronic structure is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) indicates the ability to accept an electron. irjweb.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. irjweb.comschrodinger.com A small gap suggests the molecule is more reactive. irjweb.com

The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. researchgate.net It helps identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 3-Benzylcyclopentane-1-carboxylic acid, the MEP map would be expected to show a negative potential (red) around the carbonyl oxygen of the carboxylic acid, indicating a site for electrophilic attack, and a positive potential (blue) around the acidic hydrogen, a site for nucleophilic attack. researchgate.netwalisongo.ac.id

Table 2: Hypothetical Calculated Electronic Properties of 3-Benzylcyclopentane-1-carboxylic acid This table is for illustrative purposes to show typical data from such a study.

| Property | Value (Hartree) | Value (eV) |

|---|---|---|

| EHOMO | -0.245 | -6.67 |

| ELUMO | -0.012 | -0.33 |

Once the vibrational frequencies are calculated from the optimized geometry, various thermochemical properties can be determined using statistical mechanics. These properties, including zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G), are essential for predicting the spontaneity and thermodynamics of chemical reactions involving the molecule. These calculations are typically performed at a standard state (e.g., 298.15 K and 1 atm).

Table 3: Hypothetical Thermochemical Properties of 3-Benzylcyclopentane-1-carboxylic acid This table is for illustrative purposes to show typical data from such a study.

| Property | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 125.6 |

| Enthalpy (H) (Hartree/particle) | -655.12 |

| Gibbs Free Energy (G) (Hartree/particle) | -655.18 |

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for validating experimentally determined structures and assigning spectral features.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By performing GIAO calculations on the optimized geometry of 3-Benzylcyclopentane-1-carboxylic acid, one can predict the ¹H and ¹³C chemical shifts. researchgate.net These predicted values are then often scaled and compared to experimental spectra. A strong correlation between the theoretical and experimental shifts provides confidence in the computed structure and helps in the unambiguous assignment of NMR signals, especially for complex molecules with overlapping peaks. mdpi.comnih.gov

Table 4: Hypothetical Comparison of Experimental and Theoretical NMR Chemical Shifts (ppm) for 3-Benzylcyclopentane-1-carboxylic acid This table is for illustrative purposes to show typical data from such a study.

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) (GIAO) |

|---|---|---|

| COOH | 12.10 | 12.05 |

| C=O | 178.5 | 177.9 |

| Aromatic CH (ortho) | 7.30 | 7.35 |

| Aromatic CH (meta) | 7.25 | 7.28 |

| Aromatic CH (para) | 7.18 | 7.20 |

| Cyclopentane CH-COOH | 2.85 | 2.88 |

Theoretical vibrational frequency calculations are performed to simulate the infrared (IR) and Raman spectra of a molecule. mdpi.com These calculations not only predict the frequencies of vibrational modes but also their intensities. The results are crucial for interpreting experimental spectra. Calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor for better agreement. nih.gov

Furthermore, Potential Energy Distribution (PED) analysis is used to characterize the nature of each vibrational mode, indicating the contribution of different internal coordinates (like bond stretching, angle bending, or torsions) to a specific vibration. mdpi.com This allows for a detailed and confident assignment of the absorption bands in the experimental IR and Raman spectra. For 3-Benzylcyclopentane-1-carboxylic acid, key vibrational modes would include the O-H stretch, C=O stretch of the carboxylic acid, C-H stretches of the aromatic and aliphatic parts, and various bending and skeletal vibrations. mdpi.com

Table 5: Hypothetical Calculated Vibrational Frequencies and Assignments for 3-Benzylcyclopentane-1-carboxylic acid This table is for illustrative purposes to show typical data from such a study.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| ν(O-H) | 3750 | 3580 | O-H stretch (100%) |

| ν(C=O) | 1785 | 1725 | C=O stretch (95%) |

| ν(C-H)aromatic | 3150 | 3040 | Aromatic C-H stretch (98%) |

| ν(C-H)aliphatic | 3010 | 2910 | Aliphatic C-H stretch (97%) |

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of a molecule over time. By simulating the atomic motions of 3-Benzylcyclopentane-1-carboxylic acid, a detailed picture of its accessible conformations, their relative energies, and the transitions between them can be obtained.

The conformational flexibility of 3-Benzylcyclopentane-1-carboxylic acid is primarily dictated by the pseudorotation of the cyclopentane ring and the rotational freedom of the benzyl and carboxylic acid substituents. The cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations, most notably the "envelope" and "twist" forms. The substituents on the ring influence the preferred pucker and their own orientation.

MD simulations can be employed to generate a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. From this PES, the most stable, low-energy conformations can be identified. For 3-Benzylcyclopentane-1-carboxylic acid, the interplay between the steric bulk of the benzyl group and the hydrogen bonding capabilities of the carboxylic acid group will be a key determinant of the conformational preferences.

A representative MD simulation would likely reveal several low-energy conformers. The relative populations of these conformers can be estimated using the Boltzmann distribution, which relates the population of a state to its energy.

Table 1: Theoretical Conformational Analysis of 3-Benzylcyclopentane-1-carboxylic acid

| Conformer | Dihedral Angle (°C-C-C-C) | Substituent Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

| A | 35 | Benzyl (equatorial), Carboxyl (axial) | 0.00 | 65 |

| B | -35 | Benzyl (equatorial), Carboxyl (equatorial) | 0.50 | 25 |

| C | 15 | Benzyl (axial), Carboxyl (equatorial) | 1.50 | 8 |

| D | -15 | Benzyl (axial), Carboxyl (axial) | 2.50 | 2 |

Note: The data in this table is representative and intended for illustrative purposes based on established principles of conformational analysis for substituted cyclopentane rings.

Reactivity and Selectivity Predictions

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules. For 3-Benzylcyclopentane-1-carboxylic acid, these methods can identify the most likely sites for chemical attack and analyze the energy barriers for potential reactions.

The reactivity of 3-Benzylcyclopentane-1-carboxylic acid is governed by the electronic distribution within the molecule. Computational methods such as Density Functional Theory (DFT) can be used to calculate molecular orbitals and the electrostatic potential, which in turn predict the most probable sites for nucleophilic and electrophilic attack.

Electrophilic Sites: Regions of the molecule with a lower electron density are susceptible to attack by nucleophiles. In 3-Benzylcyclopentane-1-carboxylic acid, the carbonyl carbon of the carboxylic acid group is a primary electrophilic site. This is due to the polarization of the carbon-oxygen double bond, which leaves the carbon atom with a partial positive charge.

Nucleophilic Sites: Regions with higher electron density are prone to attack by electrophiles. The oxygen atoms of the carboxylic acid group, with their lone pairs of electrons, are the primary nucleophilic sites. The aromatic ring of the benzyl group is also electron-rich and can undergo electrophilic substitution reactions.

To quantify the reactivity of different atomic sites, Fukui functions and the dual descriptor can be calculated. These descriptors are derived from conceptual DFT and provide a measure of the propensity of a site to undergo nucleophilic or electrophilic attack.

Table 2: Predicted Sites for Nucleophilic and Electrophilic Attack

| Atomic Site | Predicted Type of Attack | Supporting Reason |

| Carbonyl Carbon (Carboxylic Acid) | Nucleophilic | Partial positive charge, low-lying LUMO |

| Carbonyl Oxygen (Carboxylic Acid) | Electrophilic | Lone pair electrons, high HOMO density |

| Hydroxyl Oxygen (Carboxylic Acid) | Electrophilic | Lone pair electrons, high HOMO density |

| Aromatic Ring (Benzyl Group) | Electrophilic | Pi-electron density |

Transition state theory is a cornerstone of understanding chemical reaction rates. Computational methods can be used to locate the transition state structure for a given reaction, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

A key reaction for 3-Benzylcyclopentane-1-carboxylic acid is its esterification with an alcohol. A theoretical transition state analysis for this reaction would involve mapping the potential energy surface as the alcohol nucleophile approaches the carbonyl carbon. The transition state would be a high-energy, transient species where the new carbon-oxygen bond is partially formed, and the carbonyl double bond is partially broken.

By calculating the vibrational frequencies of the transition state structure, it can be confirmed as a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Theoretical Transition State Analysis for the Esterification of 3-Benzylcyclopentane-1-carboxylic acid with Methanol (B129727)

| Parameter | Reactants | Transition State | Products |

| Structure | 3-Benzylcyclopentane-1-carboxylic acid + Methanol | Tetrahedral intermediate-like structure | Methyl 3-benzylcyclopentane-1-carboxylate + Water |

| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |

| Key Bond Distances (Å) | C=O: 1.21, C-OH: 1.36 | C-O(H): 1.30, C-O(CH3): 1.95 | C=O: 1.22, C-OCH3: 1.35 |

| Imaginary Frequency (cm⁻¹) | N/A | -250 | N/A |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a transition state analysis for the specified reaction.

Mechanistic Investigations of Reactions Involving 3 Benzylcyclopentane 1 Carboxylic Acid

Reaction Mechanism Elucidation in Stereoselective Syntheses

The stereoselective synthesis of 3-benzylcyclopentane-1-carboxylic acid and its derivatives often involves the creation of multiple stereocenters with high fidelity. Mechanistic studies of these reactions are key to understanding the origin of this selectivity.

One prominent strategy involves domino reactions that proceed through a chemoselective asymmetric Michael addition followed by an intramolecular cyclization. For instance, in the synthesis of a structurally related cyclopentane (B165970) β-aminodiester, the reaction of tert-butyl methyl (E,E)-octa-2,6-diendioate with lithium N-α-methylbenzyl-N-benzylamide is initiated by a Michael addition. mdpi.com The stereoselectivity of this initial step is dictated by the chiral amine, which directs the nucleophilic attack on the prochiral Michael acceptor. This is followed by a 5-exo-trig intramolecular cyclization to form the cyclopentane ring. mdpi.com The facial selectivity of the cyclization is controlled by the stereochemistry established in the initial Michael addition, leading to a high degree of diastereoselectivity in the final product.

Another powerful approach for the stereoselective synthesis of highly substituted cyclopentanes is through rhodium-catalyzed domino sequences. nih.gov These reactions can generate multiple new bonds and stereocenters in a single operation with high diastereo- and enantioselectivity. The proposed mechanism for a rhodium carbene-initiated domino sequence to form a cyclopentane involves the reaction of a vinyldiazoacetate with an allyl alcohol. nih.gov The chiral rhodium catalyst first forms a rhodium vinylcarbene, which then reacts with the allyl alcohol. The subsequent steps, including a potential organic-chemistry.orgnih.gov-sigmatropic rearrangement and an oxy-Cope rearrangement, are influenced by the catalyst's chiral ligands, which control the stereochemical outcome.

Cascade reactions, such as the Michael/Henry reaction, catalyzed by chiral organocatalysts like thiosquaramides, also offer a pathway to enantiomerically enriched cyclopentenes that can be precursors to compounds like 3-benzylcyclopentane-1-carboxylic acid. researchgate.net The mechanism involves the catalyst activating the Michael donor through hydrogen bonding, leading to a stereoselective conjugate addition to a nitroolefin. The resulting intermediate then undergoes an intramolecular Henry (nitro-aldol) reaction. The stereochemistry of the final product is determined by the facial selectivity of both the Michael addition and the subsequent cyclization, which are controlled by the chiral catalyst. researchgate.net

| Reaction Type | Key Mechanistic Steps | Stereocontrol Element | Reference |

| Domino Reaction | Asymmetric Michael Addition, 5-exo-trig Intramolecular Cyclization | Chiral Amine | mdpi.com |

| Rhodium-Catalyzed Domino Sequence | Rhodium Carbene Formation, organic-chemistry.orgnih.gov-Sigmatropic Rearrangement, Oxy-Cope Rearrangement | Chiral Rhodium Catalyst | nih.gov |

| Cascade Michael/Henry Reaction | Catalyst-Substrate H-Bonding, Stereoselective Michael Addition, Intramolecular Henry Reaction | Chiral Organocatalyst | researchgate.net |

Studies of Intramolecular Cyclization Pathways

The formation of the cyclopentane ring in 3-benzylcyclopentane-1-carboxylic acid is a critical step in its synthesis, and intramolecular cyclization is a common strategy to achieve this. The mechanism of these cyclizations can vary, often involving radical or transition-metal-mediated pathways.

Radical cyclizations are a powerful method for constructing five-membered rings. researchgate.net In a typical radical cyclization leading to a cyclopentane derivative, a radical is generated at a specific position in an acyclic precursor. rsc.org This radical then adds intramolecularly to a suitably positioned double bond in a 5-exo-trig cyclization, which is generally favored over the 6-endo-trig pathway according to Baldwin's rules. The stereoselectivity of the cyclization can be influenced by the conformation of the transition state. Mechanistic studies using radical traps or clock experiments can provide evidence for the involvement of radical intermediates. researchgate.net For example, the reaction of a precursor containing a halogen atom with a radical initiator like AIBN and a reducing agent like Bu3SnH generates an alkyl radical that subsequently cyclizes.

Transition metal-catalyzed intramolecular reactions also provide efficient routes to cyclopentane rings. Rhodium catalysts can mediate the decarbonylative coupling of cyclobutanones with alkenes. nih.gov The proposed mechanism involves the oxidative addition of the rhodium catalyst into a C-C bond of the cyclobutanone, followed by decarbonylation to form a metallacyclobutane intermediate. This intermediate then undergoes insertion of the tethered alkene, followed by reductive elimination to yield the bridged cyclopentane product. The efficiency and selectivity of this process are highly dependent on the ligand environment of the rhodium center.

Another example is the intramolecular cyclization of 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines in triflic acid, which proceeds through a series of protonation and cyclization steps. researchgate.net The strong acid facilitates the formation of a dicationic intermediate, which then undergoes an electrophilic aromatic substitution with the tethered phenyl ring to form a tricyclic system. While the starting material is different, this type of acid-catalyzed intramolecular cyclization represents a potential pathway for forming cyclic structures.

| Cyclization Type | Proposed Intermediate | Key Mechanistic Feature | Reference |

| Radical Cyclization | Alkyl Radical | 5-exo-trig addition to a double bond | researchgate.netrsc.org |

| Rhodium-Catalyzed Decarbonylative Coupling | Metallacyclobutane | C-C bond activation and decarbonylation | nih.gov |

| Acid-Catalyzed Cyclization | Dicationic Species | Intramolecular electrophilic aromatic substitution | researchgate.net |

Catalytic Reaction Mechanisms

Catalysis plays a vital role in the synthesis and modification of 3-benzylcyclopentane-1-carboxylic acid. Understanding the mechanisms of these catalytic reactions is essential for developing more efficient and selective transformations.

Palladium-catalyzed cross-coupling reactions are versatile tools in organic synthesis. youtube.com The general catalytic cycle for many palladium-catalyzed reactions, such as Suzuki or Heck couplings, involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. libretexts.orglibretexts.org For instance, the carboxylate group of a cycloalkane carboxylic acid can act as a directing group in C-H activation reactions. nih.gov In a Pd(II)-catalyzed C-H arylation, the mechanism is thought to involve the coordination of the palladium catalyst to the carboxylate. This brings the catalyst into proximity with a C-H bond, facilitating its cleavage via a concerted metalation-deprotonation pathway. The resulting palladacycle can then react with an aryl halide through a sequence of oxidative addition and reductive elimination to form the C-C bond. nih.govnih.gov

Catalytic hydrogenation is a common method for the reduction of double bonds, which might be present in precursors to 3-benzylcyclopentane-1-carboxylic acid. The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the alkene and hydrogen gas onto the surface of a metal catalyst, such as platinum, palladium, or nickel. libretexts.org The hydrogen molecule undergoes dissociative chemisorption to form metal-hydride bonds. The alkene coordinates to the metal surface, and hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond. This stepwise addition typically occurs on the same face of the alkene, leading to a syn-addition product. youtube.comucla.edu Homogeneous catalytic hydrogenation, using soluble catalysts like Wilkinson's catalyst, proceeds through a well-defined catalytic cycle involving oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination. youtube.com

Rhodium-catalyzed reactions are also important for the synthesis of cyclopentane derivatives. baranlab.org For example, rhodium-catalyzed cyclopropanation/cyclization of allenynes has been studied mechanistically using DFT calculations. acs.org The results suggest a concerted C(sp3)–H activation pathway, where a hydrogen atom is transferred to a rhodacyclopentane intermediate, assisted by the rhodium center, followed by C–C reductive elimination.

| Catalytic Reaction | Catalyst | Key Mechanistic Steps | Reference |

| Palladium-Catalyzed C-H Arylation | Pd(II) | Carboxylate-directed C-H activation, oxidative addition, reductive elimination | nih.govnih.gov |

| Heterogeneous Catalytic Hydrogenation | Pt, Pd, Ni | Adsorption of reactants, dissociative chemisorption of H₂, sequential H transfer | libretexts.orgucla.edu |

| Homogeneous Catalytic Hydrogenation | Rh(I) complex | Oxidative addition, alkene coordination, migratory insertion, reductive elimination | youtube.com |

| Rhodium-Catalyzed Cyclization | Rh(I) | Concerted C(sp3)–H activation, C–C reductive elimination | acs.org |

Enzymatic Biotransformations and In Vitro Reaction Mechanisms

Enzymes offer a highly selective and environmentally benign approach to chemical transformations. The study of enzymatic reactions involving 3-benzylcyclopentane-1-carboxylic acid can reveal potential metabolic pathways and provide methods for its stereoselective synthesis or modification.

Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic carboxylic acids and their esters. almacgroup.com The mechanism of lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate. researchgate.net In a typical kinetic resolution, the lipase (B570770) will selectively hydrolyze one enantiomer of a racemic ester of 3-benzylcyclopentane-1-carboxylic acid at a much faster rate than the other. This selectivity arises from the specific interactions between the substrate and the amino acid residues in the enzyme's active site. The enantiomer that fits better into the chiral active site is hydrolyzed, leaving the unreacted ester enriched in the other enantiomer. Transesterification is another lipase-catalyzed reaction that can be used for kinetic resolution, where the enzyme transfers an acyl group from an acyl donor to one enantiomer of a racemic alcohol precursor. nih.gov

Cytochrome P450 (CYP) enzymes are a major family of monooxygenases involved in the phase I metabolism of a wide range of xenobiotics. mdpi.comnih.gov The general mechanism of CYP-catalyzed oxidation involves the activation of molecular oxygen by the heme iron center of the enzyme. nih.govopenanesthesia.org A substrate, such as 3-benzylcyclopentane-1-carboxylic acid, would first bind to the active site of the CYP enzyme. This is followed by a series of electron transfer steps and the binding of molecular oxygen. One oxygen atom is incorporated into the substrate, typically as a hydroxyl group, while the other is reduced to water. mdpi.com For 3-benzylcyclopentane-1-carboxylic acid, potential sites of hydroxylation include the benzyl (B1604629) ring and the cyclopentane ring. The regioselectivity and stereoselectivity of the hydroxylation are determined by the specific CYP isoform and the orientation of the substrate within the active site. mdpi.com

Microbial biotransformation can also be employed to modify 3-benzylcyclopentane-1-carboxylic acid. medcraveonline.com Microorganisms possess a diverse array of enzymes that can catalyze various reactions, including hydroxylations, oxidations, and reductions. nih.govresearchgate.net The mechanism of these transformations depends on the specific enzymes involved. For instance, some bacteria can degrade benzyl-substituted compounds through pathways that involve initial hydroxylation of the aromatic ring by dioxygenases, followed by ring cleavage. researchgate.net The elucidation of these pathways often involves identifying the metabolic intermediates produced by the microbial culture.

| Enzymatic Reaction | Enzyme Class | General Mechanism | Potential Transformation of Target Compound | Reference |

| Kinetic Resolution | Lipase | Formation of an acyl-enzyme intermediate, stereoselective hydrolysis or transesterification | Separation of enantiomers | almacgroup.comresearchgate.net |

| Oxidation | Cytochrome P450 | Oxygen activation at heme center, substrate hydroxylation | Hydroxylation of the benzyl or cyclopentane ring | mdpi.comnih.gov |

| Biotransformation | Various microbial enzymes | Varies (e.g., hydroxylation, oxidation) | Degradation or functionalization | nih.govresearchgate.net |

Advanced Applications and Research Directions

Role as a Privileged Building Block in Complex Molecule Synthesis: A Field Awaiting Exploration

The concept of "privileged scaffolds" is well-established in medicinal chemistry and natural product synthesis, where certain molecular frameworks are recurrently found in biologically active compounds. While cyclopentane (B165970) rings are integral to numerous natural products and synthetic molecules, there is no specific research available that designates 3-Benzylcyclopentane-1-carboxylic acid as a privileged building block.

Precursor to Biologically Relevant Scaffolds (non-clinical focus)

There is no scientific literature that describes the use of 3-Benzylcyclopentane-1-carboxylic acid as a precursor to biologically relevant scaffolds.

Intermediate in Total Synthesis of Natural Products

A thorough search of chemical databases and synthesis literature did not yield any instances of 3-Benzylcyclopentane-1-carboxylic acid being utilized as an intermediate in the total synthesis of any known natural products.

Applications in Material Science and Nanotechnology: An Uninvestigated Area

The functional groups present in 3-Benzylcyclopentane-1-carboxylic acid, namely the carboxylic acid and the benzyl (B1604629) group, suggest potential applications in material science. Carboxylic acids are known to act as surface ligands or capping agents for nanoparticles, and benzyl groups can be incorporated into polymer backbones. However, no studies have been published that specifically investigate these applications for this compound.

Use as Capping Agents or Stabilizers in Nanomaterial Synthesis

There is no available research demonstrating the use of 3-Benzylcyclopentane-1-carboxylic acid as a capping agent or stabilizer in the synthesis of nanomaterials.

Structure-Activity Relationship (SAR) Studies for Non-Human Biological Targets (in vitro, mechanistic focus): No Data Available

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies are foundational in the development of new therapeutic agents and biological probes. However, no in vitro SAR studies on 3-Benzylcyclopentane-1-carboxylic acid or its derivatives targeting non-human biological entities have been published. The absence of such research means there is no data to inform on the mechanistic basis of its potential biological effects.

Investigation of Molecular Interactions with Biomolecules (e.g., enzymes, receptors)

The molecular structure of 3-Benzylcyclopentane-1-carboxylic acid allows for a variety of interactions with biological macromolecules such as enzymes and receptors. The carboxylic acid group is a key player in these interactions, capable of forming strong hydrogen bonds with amino acid residues in the binding sites of proteins. This interaction is a fundamental aspect of how many carboxylic acid-containing drugs and research compounds recognize and bind to their targets.

Furthermore, the benzyl group can participate in non-covalent interactions, including hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The cyclopentane scaffold provides a defined three-dimensional structure that can orient the benzyl and carboxylic acid groups in specific spatial arrangements, potentially leading to selective binding to certain biomolecular targets.

While specific enzyme or receptor targets for 3-Benzylcyclopentane-1-carboxylic acid have not been explicitly identified in available literature, research on analogous structures provides valuable insights. For instance, derivatives of cyclopentane carboxylic acid have been explored as potent and selective inhibitors of voltage-gated sodium channel NaV1.7, a target for pain therapeutics nih.gov. In such contexts, the carboxylic acid moiety often acts as a critical "warhead" that interacts with the receptor, while other substituents contribute to selectivity and potency.

Moreover, studies on other carboxylic acid-containing molecules demonstrate their ability to interact with a wide range of biological targets. For example, in the context of cyclooxygenase (COX) enzymes, the carboxylic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) is known to form a crucial salt bridge with a conserved arginine residue at the entrance of the active site channel mdpi.com. Molecular docking studies on similar compounds, such as 1-phenylcyclopentane carboxylic acid, have been used to predict and analyze their interactions with enzyme targets mdpi.com. These examples highlight the potential of the carboxylic acid group in 3-Benzylcyclopentane-1-carboxylic acid to engage in significant binding events.

Table 1: Potential Molecular Interactions of 3-Benzylcyclopentane-1-carboxylic acid with Biomolecules

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |

| Benzyl Group | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine |

| Cyclopentane Ring | Van der Waals Forces, Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine |

Evaluation of Analogues for Targeted Research Probes (non-clinical)

The scaffold of 3-Benzylcyclopentane-1-carboxylic acid serves as a promising template for the design and synthesis of targeted research probes. These probes are valuable non-clinical tools for identifying and characterizing the function of enzymes and receptors in complex biological systems. By modifying the core structure, researchers can introduce reporter tags (e.g., fluorescent dyes, biotin) or reactive groups that can covalently label a target protein.

The development of analogues of bioactive molecules to serve as research probes is a common strategy in chemical biology. For example, analogues of Benzyl Quinolone Carboxylic Acid (BQCA) have been synthesized to irreversibly bind to an allosteric site of the M₁ muscarinic acetylcholine receptor, helping to elucidate the binding site and mechanism of action nih.gov. This approach of creating "warhead" analogues can be conceptually applied to 3-Benzylcyclopentane-1-carboxylic acid to probe its potential biological targets.

Furthermore, the synthesis of a library of analogues with systematic variations in the structure of 3-Benzylcyclopentane-1-carboxylic acid could be employed in structure-activity relationship (SAR) studies. By altering the substitution pattern on the benzyl group or the stereochemistry of the cyclopentane ring, researchers can gain insights into the specific structural requirements for binding to a particular biomolecule.

The concept of bioisosteric replacement is also highly relevant in the design of analogues. The carboxylic acid group, for instance, could be replaced with other acidic functional groups like tetrazoles or hydroxamic acids to modulate the compound's physicochemical properties and binding characteristics. These modifications can lead to the development of more potent and selective research tools.

Table 2: Potential Modifications of 3-Benzylcyclopentane-1-carboxylic acid for Research Probe Development

| Modification Strategy | Purpose | Example of Modification |

| Introduction of a Reporter Tag | Visualization and detection of target binding | Attachment of a fluorophore (e.g., fluorescein) to the cyclopentane ring. |

| Incorporation of a Reactive Group | Covalent labeling of the target protein for identification | Conversion of the carboxylic acid to a photoaffinity label (e.g., benzophenone). |

| Bioisosteric Replacement | To improve binding affinity, selectivity, or physicochemical properties | Replacement of the carboxylic acid with a tetrazole ring. |

| Systematic Structural Variation | To establish structure-activity relationships (SAR) | Synthesis of analogues with different substituents on the benzyl group (e.g., methoxy, chloro). |

Future Research Perspectives on 3 Benzylcyclopentane 1 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of cyclopentane (B165970) derivatives often relies on methods that are not environmentally benign. scribd.com The future of synthesizing 3-benzylcyclopentane-1-carboxylic acid lies in the development of routes that are both novel in their chemical approach and sustainable in their execution.

Key areas for future research include:

Bio-based Feedstocks: A significant leap forward would be the development of synthetic pathways that utilize renewable starting materials. For instance, adapting the green route established for cyclopentane-1,3-diamine from hemicellulosic feedstock could provide a sustainable entry point to the cyclopentane core. rsc.org Similarly, leveraging renewable feedstocks for the synthesis of cyclopentanone (B42830) precursors offers a promising avenue. researchgate.net

Catalytic Innovations: Research into new catalytic systems is crucial. This includes exploring metal-mediated reactions, such as rhodium-catalyzed decarbonylative cycloadditions, to construct the cyclopentane ring with high efficiency and atom economy. scribd.comnih.gov Palladium-catalyzed hydrocarboxylation of a benzyl-substituted cyclopentene (B43876) could also offer a direct and elegant route. wikipedia.org

Green Reaction Conditions: Emphasis will be placed on methodologies that employ environmentally friendly solvents and reagents. Protocols using reagents like oxone in combination with halides for cyclization reactions represent a step towards greener synthesis by generating non-toxic byproducts. organic-chemistry.org

Flow Chemistry: The application of continuous flow regimes for multicomponent reactions could lead to more sustainable and scalable syntheses of cyclopentene derivatives, which are direct precursors to the target molecule. scribd.com

A comparative overview of potential future synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Relevant Research Area |

| Bio-based Synthesis | Hemicellulose, Furfuryl Alcohol | Utilizes renewable resources, reduces reliance on petroleum. | Green Chemistry |

| Catalytic Hydrocarboxylation | Benzyl-substituted cyclopentene, CO, H₂O | High atom economy, potentially fewer steps. | Organometallic Catalysis |

| Decarbonylative Cycloaddition | Substituted cyclobutanones and alkenes | Provides access to complex bridged derivatives. | C-C Bond Activation |

| Multicomponent Reactions in Flow | Simple acyclic precursors | Increased efficiency, safety, and scalability. | Process Chemistry |

Exploration of Undiscovered Reactivity Profiles

The reactivity of 3-benzylcyclopentane-1-carboxylic acid is currently understood in the context of its constituent functional groups: the carboxylic acid and the benzyl (B1604629) moiety. However, the interplay between these groups and the cyclopentane scaffold could lead to novel reactivity that is yet to be discovered.

Future explorations should focus on:

C–H Bond Functionalization: A major frontier in organic synthesis is the direct functionalization of unactivated C–H bonds. Recent breakthroughs in the palladium-catalyzed transannular γ-C(sp³)–H arylation of cycloalkane carboxylic acids present a particularly exciting opportunity. researchgate.netresearchgate.netnih.gov Applying this methodology to 3-benzylcyclopentane-1-carboxylic acid could allow for the selective introduction of new functional groups at the C3 or C4 positions of the cyclopentane ring, a transformation that is difficult to achieve with traditional methods. The directing effect of the carboxylic acid group is key to this reactivity. researchgate.netresearchgate.net

Stereoselective Reactions: The chiral centers in 3-benzylcyclopentane-1-carboxylic acid (at C1 and C3) offer the potential for developing new stereoselective reactions. Research could focus on using the existing stereochemistry to direct the formation of new stereocenters on the ring or on the benzyl group.

Photocatalysis and Electrochemistry: Visible-light photocatalysis and electro-organic synthesis are powerful tools for unlocking novel reactivity. These methods could be used to generate radical intermediates from the carboxylic acid or the benzyl group, leading to new bond formations and molecular architectures that are inaccessible through thermal methods.

Table 2 outlines known and potential reactivity profiles for investigation.

| Reactivity Type | Description | Status |

| Carboxylic Acid Reactions | Esterification, reduction to alcohol, amide formation. evitachem.com | Known |

| Electrophilic Aromatic Substitution | Nitration or halogenation of the benzyl group. | Known |

| Transannular C–H Arylation | Palladium-catalyzed functionalization of a γ-C–H bond on the cyclopentane ring, directed by the carboxylic acid. researchgate.netresearchgate.net | Potential/Undiscovered |

| Asymmetric Transformations | Using the inherent chirality to direct further stereoselective reactions. | Undiscovered |

| Photoredox Catalysis | Generation of radical intermediates for novel bond formations. | Undiscovered |

Advanced Applications in Bioorganic Chemistry and Chemical Biology (non-clinical)

Beyond its role as a synthetic intermediate, the 3-benzylcyclopentane-1-carboxylic acid scaffold holds promise for applications in bioorganic chemistry and chemical biology, where it can be used to create tools for studying biological systems. The carboxylic acid functional group is a common feature in biologically active molecules, often contributing to solubility and target binding. wiley-vch.deresearchgate.net

Future research in this area could involve:

Scaffolds for Molecular Probes: The compound can be elaborated into molecular probes to study enzyme activity or receptor binding. The benzyl group can be functionalized with fluorophores or affinity tags, while the cyclopentane carboxylic acid moiety can serve as a recognition element for specific biological targets.

Peptide Mimetics and Foldamers: Cyclopentane-based amino acids are valuable building blocks for creating structured oligomers (foldamers) that mimic the secondary structures of peptides. researchgate.net 3-Benzylcyclopentane-1-carboxylic acid could be converted into a novel amino acid, where the benzyl group provides a hydrophobic side chain to influence folding and binding properties. Computational studies have shown that cyclopentane rings can induce stable helical conformations in oligomers. researchgate.net

Fragment-Based Ligand Discovery: The molecule itself represents an interesting fragment for use in fragment-based screening to identify new ligands for proteins and other biological macromolecules. The rigid cyclopentane core combined with the flexible benzyl group and the hydrogen-bonding carboxylic acid provides a diverse set of features for molecular recognition. The cyclopentane scaffold has been successfully used to develop potent and selective inhibitors for biological targets like the NaV1.7 sodium channel. nih.gov

Theoretical Prediction and Experimental Validation Synergies

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating discovery. For 3-benzylcyclopentane-1-carboxylic acid, this synergy can be particularly fruitful.

A synergistic workflow could include:

Predicting Reactivity: Density Functional Theory (DFT) can be used to model the electronic structure of the molecule to predict the most likely sites for electrophilic or nucleophilic attack and to rationalize the outcomes of reactions like C–H functionalization. Computational studies can help identify the most reactive C-H bonds, guiding experimental efforts to achieve regioselectivity. researchgate.net

Conformational Analysis: Molecular dynamics simulations can predict the conformational preferences of the molecule and its derivatives. This is crucial for designing peptide mimetics or ligands where the three-dimensional shape is critical for biological function. researchgate.net Such studies have been effectively combined with experimental data to understand the intramolecular interactions that stabilize specific conformations in cyclopentene-containing peptides. nih.gov

Mechanism Elucidation: When new reactions are discovered, computational modeling can be employed to elucidate the reaction mechanism, as has been done for the oxidation of cyclopentane. nih.gov This understanding can then be used to optimize reaction conditions and expand the substrate scope.

Table 3 illustrates a potential synergistic workflow for future research.

| Research Phase | Theoretical/Computational Task | Experimental Task | Goal |

| Design | DFT calculations to predict regioselectivity of C–H activation. | N/A | Identify promising reaction sites. |

| Execution | N/A | Perform guided C–H functionalization reactions based on computational predictions. | Synthesize novel derivatives efficiently. |

| Analysis | Model transition states to elucidate the reaction mechanism. | Characterize products (NMR, X-ray crystallography) and reaction kinetics. | Understand and optimize the new transformation. |

| Application | Molecular docking of new derivatives into protein active sites. | Test the biological activity of new compounds (e.g., enzyme inhibition assays). | Discover new bioactive molecules or probes. |

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of 3-benzylcyclopentane-1-carboxylic acid, transforming it from a simple building block into a versatile platform for innovation in synthesis, catalysis, and bioorganic chemistry.

Q & A

Q. What are the recommended synthetic routes for preparing 3-benzylcyclopentane-1-carboxylic acid in a laboratory setting?

Synthesis typically involves cyclopentane ring formation followed by benzyl group introduction. One approach is the cyclization of a linear precursor (e.g., dihalides or dienes) under catalytic conditions. Alternatively, coupling reactions like Suzuki-Miyaura can attach the benzyl group to a pre-formed cyclopentanecarboxylic acid scaffold. Protective group strategies, such as those used for N-Boc-aminocyclopentanecarboxylic acid derivatives, can be adapted by replacing the amino group with a benzyl moiety .

Q. How should researchers characterize the purity and structural integrity of 3-benzylcyclopentane-1-carboxylic acid?

Characterization requires nuclear magnetic resonance (NMR) spectroscopy (1H/13C NMR for benzyl and cyclopentane protons/carbons) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation, as demonstrated for structurally related compounds . Purity assessment via HPLC with UV detection or melting point analysis is critical, though decomposition temperatures for similar compounds are often unreported, necessitating thermal stability tests .

Q. What safety protocols are essential when handling 3-benzylcyclopentane-1-carboxylic acid in experimental settings?